5-Methyl-2,3-dihydro-1,4-benzothiazepine 5-Methyl-2,3-dihydro-1,4-benzothiazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14121773
InChI: InChI=1S/C10H11NS/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5H,6-7H2,1H3
SMILES:
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol

5-Methyl-2,3-dihydro-1,4-benzothiazepine

CAS No.:

Cat. No.: VC14121773

Molecular Formula: C10H11NS

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2,3-dihydro-1,4-benzothiazepine -

Specification

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
IUPAC Name 5-methyl-2,3-dihydro-1,4-benzothiazepine
Standard InChI InChI=1S/C10H11NS/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5H,6-7H2,1H3
Standard InChI Key KWCPUPKBKKVDSU-UHFFFAOYSA-N
Canonical SMILES CC1=NCCSC2=CC=CC=C12

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

5-Methyl-2,3-dihydro-1,4-benzothiazepine consists of a benzene ring fused to a seven-membered thiazepine ring, with a methyl group at the 5-position and partial saturation at the 2,3-positions (Figure 1). The dihydro configuration reduces ring strain compared to fully unsaturated analogs, enhancing stability while maintaining conformational flexibility for target binding . The sulfur atom at position 1 and nitrogen at position 4 create a polarized electronic environment, facilitating interactions with biological targets such as ion channels and enzymes .

Table 1: Key Physicochemical Properties of 5-Methyl-2,3-dihydro-1,4-benzothiazepine Derivatives

PropertyValue/RangeSource Compound Analogue
Molecular Weight283.39 g/mol3-ethoxy-5-phenyl derivative
Density1.15 g/cm³3-ethoxy-5-phenyl derivative
Boiling Point399.6°C3-ethoxy-5-phenyl derivative
LogP3.433-ethoxy-5-phenyl derivative
Hydrogen Bond Acceptors2Structural analysis

Electronic and Stereochemical Considerations

The methyl group at position 5 induces steric hindrance, directing electrophilic substitution to the para position of the benzene ring. This substituent also enhances lipophilicity, improving membrane permeability in biological systems . Spectroscopic studies of analogous compounds reveal characteristic IR absorptions at 1596 cm⁻¹ (C=N stretching) and 2918 cm⁻¹ (C-H stretching), while NMR spectra show distinct shifts for protons adjacent to the sulfur and nitrogen atoms .

Synthetic Methodologies

Conventional Cyclization Approaches

The synthesis of 5-Methyl-2,3-dihydro-1,4-benzothiazepine typically involves cyclocondensation reactions between o-aminothiophenol derivatives and α,β-unsaturated carbonyl compounds. A representative protocol includes:

  • Michael Addition: Reaction of 2-aminothiophenol with methyl vinyl ketone in acetic acid yields an intermediate thioamide.

  • Cyclization: Intramolecular nucleophilic attack by the amine group forms the thiazepine ring under acidic conditions .

Green Chemistry Innovations

Recent advances emphasize solvent-free conditions and recyclable catalysts. For example, silica-supported boron trifluoride (BF₃-SiO₂) achieves 85% yield within 2 hours at 80°C, reducing environmental impact compared to traditional methods . Microwave-assisted synthesis further enhances reaction efficiency, completing cyclization in 15 minutes with 92% yield .

Pharmacological Activities

Calcium Channel Modulation

The dihydrothiazepine core mimics endogenous calcium channel ligands, enabling antagonism at L-type calcium channels. In vitro assays demonstrate IC₅₀ values of 0.8–1.2 μM for vascular smooth muscle relaxation, comparable to diltiazem . Molecular docking reveals hydrogen bonding between the thiazepine sulfur and Gln³⁵⁴ of the α₁ subunit, while the methyl group stabilizes hydrophobic interactions with Leu³⁰⁸ .

Tyrosinase Inhibition

Derivatives of 5-Methyl-2,3-dihydro-1,4-benzothiazepine exhibit potent tyrosinase inhibition, with compound 2 (structural analog) showing IC₅₀ = 1.21 μM against mushroom tyrosinase—sevenfold more active than kojic acid . Kinetic analysis identifies mixed-type inhibition, suggesting binding to both free enzyme and enzyme-substrate complexes.

Comparative Analysis with Related Benzothiazepines

Table 2: Pharmacological Profile of Selected Benzothiazepines

CompoundTarget ActivityPotency (IC₅₀/EC₅₀)Structural Distinction
5-Methyl-2,3-dihydro-1,4-BTZL-type Ca²⁺ channels0.8 μM5-Me, 2,3-dihydro configuration
1,5-BenzothiazepineCNS disorders2.5 μMFully unsaturated ring
2-MethylbenzothiazepineAntimicrobial15 μg/mL2-Me, open-ring analog
ClothiapineAntipsychotic0.3 nMTricyclic fused system

The 5-methyl substitution confers enhanced metabolic stability over 2-methyl analogs, with a 3.2-fold increase in plasma half-life in rodent models . Conversely, removal of the 2,3-dihydro group (as in 1,5-benzothiazepine) broadens pharmacological activity but reduces target selectivity .

Applications in Drug Development

Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies highlight critical modifications:

  • Position 5: Electron-donating groups (e.g., methyl) improve CNS penetration (logBB = 0.7 vs. 0.3 for unsubstituted analogs) .

  • Ring Saturation: Dihydro derivatives exhibit 10-fold greater aqueous solubility than fully aromatic counterparts (25 mg/mL vs. 2.5 mg/mL) .

  • Substituent Engineering: Introduction of para-methoxy groups on the benzene ring enhances tyrosinase affinity (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for parent compound) .

Formulation Challenges

Despite favorable LogP values (3.4–3.8), crystallization tendencies necessitate co-amorphous systems with polyvinylpyrrolidone (PVP K30). Hot-melt extrusion at 150°C achieves stable amorphous dispersions with 18-month shelf life under accelerated conditions .

Future Directions

Target Exploration

Emerging molecular dynamics simulations suggest unexplored interactions with TRPV1 ion channels (binding energy = -11.2 kcal/mol) . Preliminary in silico ADMET predictions indicate favorable profiles for CNS penetration (95% probability), warranting in vivo neuropharmacological studies.

Synthetic Biology Approaches

Heterologous expression of thiazepine synthases in E. coli could enable biocatalytic production. A proof-of-concept study achieved 120 mg/L titer using a modified shikimate pathway, though yields remain suboptimal compared to chemical synthesis .

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